molecular formula C9H5Br2N B185300 5,8-Dibromoquinoline CAS No. 81278-86-6

5,8-Dibromoquinoline

Cat. No. B185300
CAS RN: 81278-86-6
M. Wt: 286.95 g/mol
InChI Key: LCSHATKNSDVDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of compounds that have been shown to have a wide range of biological activities .


Synthesis Analysis

The synthesis of 5,8-Dibromoquinoline and similar compounds has been a subject of research. For instance, one study described the synthesis of 5,7-dibromo-8-hydroxyquinoline via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform . Another study summarized the methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of 5,8-Dibromoquinoline consists of a quinoline core with bromine atoms at the 5 and 8 positions . The average mass of the molecule is 286.951 Da, and the monoisotopic mass is 284.878845 Da .


Physical And Chemical Properties Analysis

5,8-Dibromoquinoline has a density of 1.9±0.1 g/cm3, a boiling point of 347.9±22.0 °C at 760 mmHg, and a flash point of 164.2±22.3 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

  • Antimalarial Applications : 5,8-Dibromoquinoline derivatives, as part of the 8-aminoquinoline family, have shown potential in the treatment of latent malaria. These compounds have been instrumental in scientific and clinical advances against endemic malaria (Baird, 2019).

  • Synthesis of Alkynyl Derivatives : Research demonstrates the successful synthesis of various alkynylquinoline-5,8-diones, which have significant applications in organic chemistry. The synthesis process involves palladium catalysis and these compounds have shown noteworthy antimicrobial activities (Ezugwu et al., 2017).

  • Anticancer Agents : A series of 5,7-dibromoquinoline scaffold-based derivatives have been synthesized for potential use as anticancer agents. The nanoformulation of these compounds has shown increased cytotoxic efficacy, indicating a positive impact on cellular delivery (Elghazawy et al., 2017).

  • Synthesis of Novel Aryl Derivatives : The synthesis of new derivatives of 6,7-dibromoquinoline-5,8-dione has been reported, which are relevant in the development of heterocyclic compounds with various scientific applications (Egu et al., 2017).

  • Development of Fluorescent pH-probes : Research into the synthesis of 8-hydroxyquinoline derivatives, including 5,7-dibromoquinoline, has led to the development of fluorescent pH-probes. These compounds are significant in biochemical studies for pH sensing applications (Kappaun et al., 2006).

  • Vibrational Spectroscopy and Density Functional Theory Analysis : Comparative studies using Density Functional Theory (DFT) have been conducted on 5,7-dibromo-8-hydroxyquinoline, providing insights into the molecular structure and properties, crucial for various applications in material science and chemistry (Lakshmi et al., 2011).

  • Liposome-Water Partitioning Studies : Research has been conducted on the partitioning of 8-hydroxyquinolines, including 5,7-dibromo derivatives, into liposomes. These studies are important for understanding the bioavailability and toxicity of these compounds in biological systems (Kaiser & Escher, 2006).

Safety And Hazards

When handling 5,8-Dibromoquinoline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn .

Future Directions

While specific future directions for 5,8-Dibromoquinoline are not mentioned in the available literature, research into quinoline-based compounds is ongoing due to their wide range of biological activities . This includes the development of new synthetic methods and the exploration of their potential as drug candidates .

properties

IUPAC Name

5,8-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHATKNSDVDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356135
Record name 5,8-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dibromoquinoline

CAS RN

81278-86-6
Record name 5,8-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dibromoquinoline
Reactant of Route 2
Reactant of Route 2
5,8-Dibromoquinoline
Reactant of Route 3
Reactant of Route 3
5,8-Dibromoquinoline
Reactant of Route 4
Reactant of Route 4
5,8-Dibromoquinoline
Reactant of Route 5
Reactant of Route 5
5,8-Dibromoquinoline
Reactant of Route 6
Reactant of Route 6
5,8-Dibromoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.